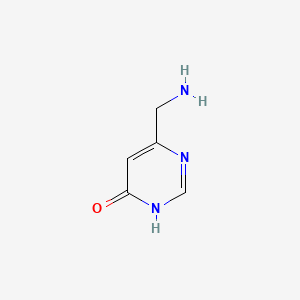

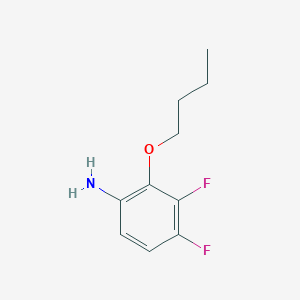

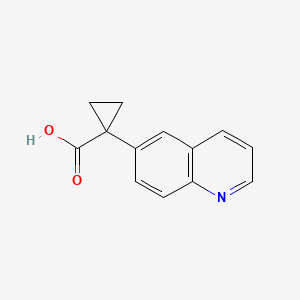

![molecular formula C9H8N2O B3030712 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone CAS No. 944905-12-8](/img/structure/B3030712.png)

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone

Overview

Description

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is a compound with the CAS Number: 944905-12-8 and a molecular weight of 160.18 . It is an amphoteric compound, meaning it shows both acidic and basic properties .

Synthesis Analysis

Imidazole compounds can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel protocol for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .Molecular Structure Analysis

The molecular structure of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is represented by the linear formula C9H8N2O . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are used in the development of new drugs and show different biological activities .Physical And Chemical Properties Analysis

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . It is sealed in dry storage at room temperature .Scientific Research Applications

Anticancer Agents via PI3Kα Inhibition

Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer. Researchers have designed and synthesized a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential anticancer agents. These compounds were characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS. Among them, compound 13k demonstrated remarkable inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM. Notably, it induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM .

Luminescent Materials

Imidazo[1,5-a]pyridine derivatives, including compounds related to our target, have shown promise in materials science. These aromatic heterocycles exhibit luminescent properties and find applications in optoelectronic devices, sensors, and imaging systems. Their versatility makes them valuable for various technological advancements .

Drug Development

Certain imidazo[1,2-a]pyridinone compounds have potential therapeutic applications. They have been explored as drugs for treating gastric ulcers, diabetes, psychosis, and tumors. The rapid and efficient synthesis of these ring-containing structures is crucial for drug development .

Safety and Hazards

Future Directions

Imidazole compounds have a wide range of applications in medicinal chemistry and are important synthons in the development of new drugs . The future directions for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone could involve further exploration of its potential uses in drug development and other chemical reactions .

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, suggesting that they interact with various targets in the body .

Biochemical Pathways

It is known that imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K signalling pathway, which plays a key role in tumourigenesis, progression, and prognosis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

1-imidazo[1,2-a]pyridin-6-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXVHBLEQBCOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289067 | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-a]pyridin-6-yl)ethanone | |

CAS RN |

944905-12-8 | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

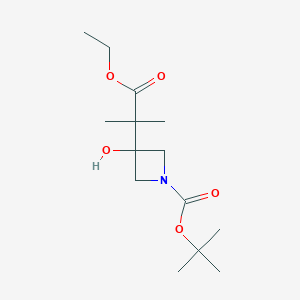

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

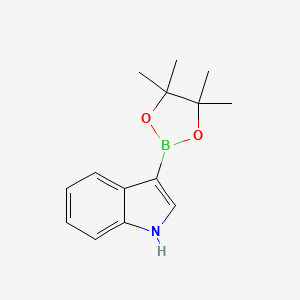

![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)